molecular formula C24H24N6O5 B2641881 4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-32-7

4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2641881
CAS No.: 922138-32-7
M. Wt: 476.493
InChI Key: UJJDSEVZZUKXFK-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include hydrazine derivatives and β-ketoesters.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the Isopropoxy Group: This step involves the alkylation of the intermediate with isopropyl alcohol in the presence of a strong base like sodium hydride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can undergo reduction to form alcohols.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides in the presence of a strong base like potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: 4-isopropoxy-N-(2-(5-(3-aminobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.

    Reduction of Carbonyl Group: Corresponding alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with a pyrazolo[3,4-d]pyrimidine core have shown potential as kinase inhibitors, which are crucial in the regulation of various cellular processes. This makes it a candidate for further research in cell signaling pathways.

Medicine

In medicine, this compound could be explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth and proliferation.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific reactivity.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide likely involves the inhibition of specific enzymes or receptors. The nitrobenzyl group can interact with active sites of enzymes, while the pyrazolo[3,4-d]pyrimidine core can mimic natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-isopropoxy-N-(2-(5-(3-aminobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: Similar structure but with an amine group instead of a nitro group.

    4-isopropoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide provides unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O5/c1-16(2)35-20-8-6-18(7-9-20)23(31)25-10-11-29-22-21(13-27-29)24(32)28(15-26-22)14-17-4-3-5-19(12-17)30(33)34/h3-9,12-13,15-16H,10-11,14H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJDSEVZZUKXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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